Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mono-6-Iodo-6-desoxy-β-Cyclodextrin: ist ein Derivat von β-Cyclodextrin, einem cyclischen Oligosaccharid, das aus sieben Glucose-Einheiten besteht, die durch α-1,4-glykosidische Bindungen miteinander verbunden sind. Diese Verbindung zeichnet sich durch die Substitution eines Iodatomas an der 6. Position einer der Glucose-Einheiten aus, wodurch eine Hydroxylgruppe ersetzt wird. Die einzigartige Struktur von Cyclodextrinen mit einer hydrophoben Kavität und einer hydrophilen Außenseite ermöglicht es ihnen, Einschlusskomplexe mit verschiedenen Gastmolekülen zu bilden, was sie in zahlreichen Anwendungen wertvoll macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mono-6-Iodo-6-desoxy-β-Cyclodextrin umfasst typischerweise die selektive Tosylierung von β-Cyclodextrin, gefolgt von einer nukleophilen Substitution mit Natriumiodid. Der Prozess kann in den folgenden Schritten zusammengefasst werden:

Selektive Tosylierung: β-Cyclodextrin wird mit p-Toluolsulfonylchlorid (TsCl) in Gegenwart einer Base wie Pyridin behandelt, um Mono-6-tosyl-β-Cyclodextrin zu bilden.

Industrielle Produktionsmethoden: Während die oben beschriebene Methode für die Synthese im Labormaßstab geeignet ist, kann die industrielle Produktion kontinuierliche Fließsynthesetechniken umfassen, um die Effizienz und Ausbeute zu verbessern. Kontinuierliche Fließmethoden ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können im Vergleich zu Batchprozessen leichter skaliert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: Mono-6-Iodo-6-desoxy-β-Cyclodextrin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Nucleophile wie Amine oder Azide ersetzt werden, um verschiedene Derivate zu bilden.

Reduktionsreaktionen: Das Iodatom kann mit Reduktionsmitteln wie Triphenylphosphin zu einem Wasserstoffatom reduziert werden.

Oxidationsreaktionen: Die Verbindung kann an den primären Hydroxylgruppen der Glucose-Einheiten oxidiert werden

Häufige Reagenzien und Bedingungen:

Substitution: Natriumazid (NaN3) in DMF für die Azidsubstitution.

Reduktion: Triphenylphosphin (PPh3) in Gegenwart von Wasser zur Reduktion.

Oxidation: Oxidationsmittel wie Natriumperiodat (NaIO4) für Oxidationsreaktionen.

Hauptprodukte:

Substitution: Mono-6-azido-6-desoxy-β-Cyclodextrin.

Reduktion: β-Cyclodextrin.

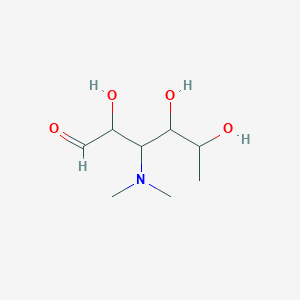

Oxidation: Aldehydderivate von β-Cyclodextrin.

Wissenschaftliche Forschungsanwendungen

Chemie: Mono-6-Iodo-6-desoxy-β-Cyclodextrin wird als Baustein für die Synthese verschiedener Cyclodextrin-Derivate verwendet. Seine Fähigkeit, Einschlusskomplexe zu bilden, macht es in der supramolekularen Chemie und in Host-Gast-Studien wertvoll .

Biologie und Medizin: In der biologischen Forschung wird diese Verbindung für Arzneimitteltransportsysteme verwendet, da sie hydrophobe Arzneimittel verkapseln kann, wodurch ihre Löslichkeit und Stabilität erhöht werden. Es wird auch bei der Entwicklung von diagnostischen Mitteln und als Molekülerkennungselement in Biosensoren eingesetzt .

Industrie: In der Industrie findet Mono-6-Iodo-6-desoxy-β-Cyclodextrin Anwendungen in der Formulierung von Arzneimitteln, Kosmetika und Lebensmittelprodukten. Seine Einschlusseigenschaften helfen bei der Stabilisierung flüchtiger Verbindungen und verbessern die Löslichkeit schwerlöslicher Substanzen .

Wirkmechanismus

Der Wirkmechanismus von Mono-6-Iodo-6-desoxy-β-Cyclodextrin beinhaltet in erster Linie die Bildung von Einschlusskomplexen mit Gastmolekülen. Die hydrophobe Kavität des Cyclodextrins fängt hydrophobe Moleküle ein, während die hydrophile Außenseite mit der wässrigen Umgebung interagiert, wodurch die Löslichkeit und Stabilität der Gastmoleküle erhöht wird. Diese Eigenschaft wird in Arzneimitteltransportsystemen genutzt, bei denen die Verbindung hydrophobe Arzneimittel verkapseln kann, wodurch sie vor Abbau geschützt und ihre Bioverfügbarkeit verbessert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:

Selective Tosylation: Beta-cyclodextrin is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form mono-6-tosyl-beta-cyclodextrin.

Nucleophilic Substitution: The tosylated intermediate is then reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) to replace the tosyl group with an iodine atom, yielding this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or azides, to form different derivatives.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like triphenylphosphine.

Oxidation Reactions: The compound can undergo oxidation at the primary hydroxyl groups of the glucose units

Common Reagents and Conditions:

Substitution: Sodium azide (NaN3) in DMF for azide substitution.

Reduction: Triphenylphosphine (PPh3) in the presence of water for reduction.

Oxidation: Oxidizing agents like sodium periodate (NaIO4) for oxidation reactions.

Major Products:

Substitution: Mono-6-azido-6-deoxy-beta-cyclodextrin.

Reduction: Beta-cyclodextrin.

Oxidation: Aldehyde derivatives of beta-cyclodextrin.

Wissenschaftliche Forschungsanwendungen

Chemistry: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin is used as a building block for synthesizing various cyclodextrin derivatives. Its ability to form inclusion complexes makes it valuable in supramolecular chemistry and host-guest studies .

Biology and Medicine: In biological research, this compound is used for drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability. It is also employed in the development of diagnostic agents and as a molecular recognition element in biosensors .

Industry: In the industrial sector, this compound finds applications in the formulation of pharmaceuticals, cosmetics, and food products. Its inclusion properties help in stabilizing volatile compounds and improving the solubility of poorly soluble substances .

Wirkmechanismus

The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Mono-6-Amino-6-desoxy-β-Cyclodextrin: Ähnlich wie Mono-6-Iodo-6-desoxy-β-Cyclodextrin, jedoch mit einer Aminogruppe an der 6. Position.

Mono-6-Azido-6-desoxy-β-Cyclodextrin: Enthält eine Azidgruppe an der 6. Position.

Mono-6-Tosyl-6-desoxy-β-Cyclodextrin: Besitzt eine Tosylgruppe an der 6. Position

Einzigartigkeit: Mono-6-Iodo-6-desoxy-β-Cyclodextrin ist einzigartig aufgrund des Vorhandenseins des Iodatomas, das weiter funktionalisiert werden kann, um verschiedene Substituenten einzuführen. Diese Vielseitigkeit macht es zu einem wertvollen Zwischenprodukt bei der Synthese anderer Cyclodextrin-Derivate .

Eigenschaften

Molekularformel |

C42H69IO34 |

|---|---|

Molekulargewicht |

1244.9 g/mol |

IUPAC-Name |

5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |

InChI-Schlüssel |

OCIXNBOTZHQXRM-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)

![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)

![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)

![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)